1-Bromo-3-iodo-5-(trifluoromethoxy)benzene

Description

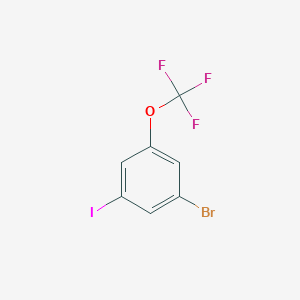

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-iodo-5-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF3IO/c8-4-1-5(12)3-6(2-4)13-7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJEYHNDEVIRTLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Br)I)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF3IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375597 | |

| Record name | 1-bromo-3-iodo-5-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845866-78-6 | |

| Record name | 1-bromo-3-iodo-5-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to 1-Bromo-3-iodo-5-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromo-3-iodo-5-(trifluoromethoxy)benzene, a key intermediate in organic synthesis. This document details its chemical and physical properties, provides an experimental protocol for a typical reaction, and outlines essential safety information.

Chemical and Physical Properties

This compound, with the CAS Number 845866-78-6, is a polyhalogenated aromatic compound.[1] Its structure, featuring a bromine, an iodine, and a trifluoromethoxy group on a benzene ring, makes it a versatile reagent in the synthesis of complex organic molecules.[2] This compound is particularly noted for its application as an intermediate in the structural modification of drug molecules, including those investigated for the treatment of Alzheimer's disease.[2]

The physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 845866-78-6 |

| Molecular Formula | C₇H₃BrF₃IO |

| Molecular Weight | 366.90 g/mol |

| Boiling Point | 253.8 °C at 760 mmHg |

| Density | 2.182 g/cm³ |

| Flash Point | 107.3 °C |

Synthesis and Reactivity

This compound is a valuable substrate in cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds.[2] The differential reactivity of the bromo and iodo substituents allows for selective transformations.

Experimental Protocol: Copper-Catalyzed Coupling Reaction

The following protocol describes a typical copper-catalyzed coupling reaction using this compound as a starting material.[2]

Objective: To synthesize a biaryl compound via a copper-catalyzed cross-coupling reaction.

Materials:

-

This compound (2.0 g, 5.7 mmol)

-

Benzoic acid (0.67 mL, 5.7 mmol)

-

1,10-Phenanthroline (0.21 g, 1.08 mmol)

-

Diisopropylethylamine (DIPEA) (2 mL)

-

Copper(I) iodide (CuI) (0.11 g, 0.57 mmol)

-

Toluene

-

Argon (inert gas)

-

Diatomaceous earth

-

Ethyl acetate

-

Hexane

Procedure:

-

To a dry reaction flask, add this compound, benzoic acid, 1,10-phenanthroline, and copper(I) iodide in toluene.

-

Add diisopropylethylamine (DIPEA) to the mixture.

-

Degas the reaction mixture by bubbling argon through it for approximately 2 minutes.

-

Under an argon atmosphere, vigorously stir the mixture at 110°C for approximately 24 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture through a pad of diatomaceous earth.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography, using a gradient of 5% to 15% ethyl acetate in hexane, to obtain the final coupled product.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not consistently available across public databases. The following represents predicted or analogous data. Researchers should obtain and verify their own analytical data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with chemical shifts and coupling patterns influenced by the three different substituents.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the six aromatic carbons, with the carbons attached to the halogens and the trifluoromethoxy group showing characteristic chemical shifts.

Infrared (IR) Spectroscopy:

The IR spectrum would likely exhibit characteristic absorption bands for C-H stretching of the aromatic ring, C-Br, C-I, and C-O-C stretching, as well as strong absorptions associated with the C-F bonds of the trifluoromethoxy group.

Mass Spectrometry (MS):

The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic isotopic patterns for bromine and iodine. Fragmentation patterns would likely involve the loss of the halogen and trifluoromethoxy substituents.

Safety and Handling

The following safety information is based on data for structurally similar compounds and should be used as a guideline. A comprehensive, specific Material Safety Data Sheet (MSDS) for this compound should be consulted before handling.

Hazard Statements:

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Statements:

-

Prevention:

-

Wash hands and any exposed skin thoroughly after handling.

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.

-

Use only outdoors or in a well-ventilated area.

-

-

Response:

-

If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

-

-

Storage:

-

Store in a well-ventilated place. Keep container tightly closed.

-

Store locked up.

-

-

Disposal:

-

Dispose of contents/container to an approved waste disposal plant.

-

Visualizations

To aid in the understanding of the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Caption: A conceptual multi-step synthesis pathway for this compound.

Caption: A step-by-step workflow for the copper-catalyzed coupling reaction.

References

Technical Guide: Physical Properties and Experimental Data of 1-Bromo-3-iodo-5-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of the aromatic compound 1-Bromo-3-iodo-5-(trifluoromethoxy)benzene. This halogenated benzene derivative serves as a valuable intermediate in organic synthesis, particularly in the preparation of more complex trifluoromethoxybenzene derivatives for applications in medicinal chemistry and materials science.[1]

Core Physical and Chemical Properties

The following table summarizes the key physical and chemical data for this compound.

| Property | Value | Source |

| CAS Number | 845866-78-6 | [2] |

| Molecular Formula | C₇H₃BrF₃IO | [2][3] |

| Molecular Weight | 366.902 g/mol | [2] |

| Boiling Point | 253.8 °C at 760 mmHg | [2] |

| Density | 2.182 g/cm³ | [2] |

| Flash Point | 107.3 °C | [2] |

| Melting Point | N/A | [2] |

| Purity | ≥95% (typical) | [2] |

| Appearance | Not specified, likely a liquid | |

| Solubility | Not specified | |

| Storage | Store in a dry, cool, and sealed environment. Avoid exposure to air. | [2] |

| Stability | Stable under normal temperatures and pressures. | [2] |

Chemical Reactivity and Applications

This compound is a versatile building block in organic synthesis due to the presence of three distinct reactive sites: a bromine atom, an iodine atom, and a trifluoromethoxy group on the benzene ring. The differential reactivity of the bromo and iodo substituents allows for selective functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.[1]

This compound is primarily utilized in the synthesis of trifluoromethoxy-substituted aromatic compounds. These structures are of significant interest in drug discovery, as the trifluoromethoxy group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] There are indications that this compound has been used in the structural modification of molecules for potential Alzheimer's disease treatment.[1]

Experimental Protocol: Copper-Catalyzed Coupling Reaction

The following is a representative experimental protocol for a copper-catalyzed coupling reaction involving this compound.[1]

Objective: To synthesize a biaryl compound through a copper-catalyzed cross-coupling reaction.

Materials:

-

This compound (2.0 g, 5.7 mmol)

-

Benzoic acid (0.67 ml, 5.7 mmol)

-

1,10-Phenanthroline (0.21 g, 1.08 mmol)

-

Toluene

-

Diisopropylethylamine (DIPEA) (2 ml)

-

Copper(I) iodide (CuI) (0.11 g, 0.57 mmol)

-

Argon gas

-

Diatomaceous earth

-

Silica gel

-

Ethyl acetate

-

Hexane

Procedure:

-

To a dry reaction flask, add this compound, benzoic acid, 1,10-phenanthroline, and CuI in a toluene solution.

-

Add DIPEA to the mixture.

-

Degas the reaction mixture by bubbling argon gas through it for approximately 2 minutes.

-

Under an argon atmosphere, vigorously stir the mixture at 110°C for about 24 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture through a pad of diatomaceous earth.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography using a gradient of 5% to 15% ethyl acetate in hexane to obtain the final product.

Experimental Workflow

The following diagram illustrates the workflow for the described copper-catalyzed coupling reaction.

Caption: Workflow for the copper-catalyzed coupling reaction.

References

An In-depth Technical Guide to 1-Bromo-3-iodo-5-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3-iodo-5-(trifluoromethoxy)benzene is a polyhalogenated aromatic compound featuring bromine, iodine, and a trifluoromethoxy group substituent on a benzene ring. This substitution pattern imparts a unique chemical reactivity, making it a valuable intermediate in organic synthesis. The presence of two different halogens at the meta positions allows for selective functionalization through various cross-coupling reactions, while the trifluoromethoxy group significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability. These characteristics make it a compound of interest for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. There are indications that this compound could be utilized in the structural modification of drug molecules, for instance, those aimed at treating Alzheimer's disease.[1]

Chemical Structure and Properties

The chemical structure of this compound is characterized by a benzene ring substituted at positions 1, 3, and 5 with a bromine atom, an iodine atom, and a trifluoromethoxy group, respectively.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 845866-78-6 | [2] |

| Molecular Formula | C7H3BrF3IO | [2] |

| Molecular Weight | 366.90 g/mol | [2] |

| Boiling Point | 253.8 °C at 760 mmHg | [2][3] |

| Density | 2.182 g/cm³ | [2][3] |

| Flash Point | 107.3 °C | [2] |

| Purity | ≥95% | [4] |

| Appearance | Not specified in searched literature | |

| Melting Point | Not specified in searched literature | |

| Solubility | Not specified in searched literature |

Spectroscopic Data

| Spectroscopic Data | Predicted Characteristics |

| ¹H NMR | A complex multiplet pattern in the aromatic region (δ 7.0-8.0 ppm) corresponding to the three aromatic protons. The specific chemical shifts and coupling constants would be influenced by the electronic effects of the bromo, iodo, and trifluoromethoxy substituents. |

| ¹³C NMR | Signals corresponding to the six aromatic carbons, with chemical shifts influenced by the attached substituents. The carbon attached to the trifluoromethoxy group would likely appear as a quartet due to coupling with the fluorine atoms. |

| ¹⁹F NMR | A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethoxy group. |

| IR Spectroscopy | Characteristic absorption bands for C-H stretching of the aromatic ring, C-C stretching within the ring, and C-O stretching of the ether linkage. The C-Br and C-I stretching vibrations would appear in the fingerprint region. |

| Mass Spectrometry | The molecular ion peak (M+) would be observed at m/z ≈ 367, with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of halogen atoms and the trifluoromethoxy group. |

Synthesis and Reactivity

Proposed Synthetic Route

A specific, peer-reviewed synthesis protocol for this compound was not identified in the conducted literature search. However, a plausible synthetic route can be proposed based on established methods of electrophilic aromatic substitution. The synthesis would likely proceed via the electrophilic iodination of 1-bromo-3-(trifluoromethoxy)benzene.

The trifluoromethoxy group is known to be a deactivating, meta-directing group, while the bromo group is a deactivating, ortho-, para-directing group. In this case, the directing effects of both substituents would favor the substitution of the incoming electrophile (iodine) at the C5 position, which is meta to the trifluoromethoxy group and ortho/para to the bromo group.

Chemical Reactivity and Applications

This compound is a versatile building block in organic synthesis due to the differential reactivity of the bromo and iodo substituents. The carbon-iodine bond is generally more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions than the carbon-bromine bond. This allows for selective functionalization at the C3 position.

The compound can participate in a variety of cross-coupling reactions, including Suzuki, Stille, Heck, and Sonogashira couplings, to form new carbon-carbon bonds. It can also undergo Buchwald-Hartwig amination and other similar reactions to form carbon-heteroatom bonds.[1] This reactivity makes it a valuable precursor for the synthesis of highly substituted aromatic compounds with potential applications in drug discovery and materials science. The trifluoromethoxy group is often incorporated into drug candidates to enhance their metabolic stability and membrane permeability.

Experimental Protocols

The following section provides a detailed experimental protocol for a representative reaction involving this compound.

Copper-Catalyzed Coupling Reaction

This protocol describes a copper-catalyzed coupling reaction of this compound with benzoic acid.[1]

Materials:

-

This compound (2.0 g, 5.7 mmol)

-

Benzoic acid (0.67 mL, 5.7 mmol)

-

1,10-Phenanthroline (0.21 g, 1.08 mmol)

-

Toluene (solvent)

-

N,N-Diisopropylethylamine (DIPEA) (2 mL)

-

Copper(I) iodide (CuI) (0.11 g, 0.57 mmol)

-

Argon gas

-

Diatomaceous earth

-

Ethyl acetate

-

Hexane

-

Silica gel

Procedure:

-

To a dry reaction flask, add this compound (2.0 g, 5.7 mmol), benzoic acid (0.67 mL, 5.7 mmol), 1,10-phenanthroline (0.21 g, 1.08 mmol), N,N-Diisopropylethylamine (DIPEA) (2 mL), and Copper(I) iodide (CuI) (0.11 g, 0.57 mmol) in toluene.

-

Degas the reaction mixture by bubbling with argon for approximately 2 minutes.

-

Under an argon atmosphere, vigorously stir the reaction mixture at 110 °C for approximately 24 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture through a pad of diatomaceous earth.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by silica gel column chromatography using a gradient of 5% to 15% ethyl acetate in hexane to obtain the desired coupled product.

Applications in Drug Discovery and Development

The trifluoromethoxy (-OCF₃) group is considered a "super-methoxy" group in medicinal chemistry due to its unique electronic properties and metabolic stability. It is highly lipophilic and acts as a strong electron-withdrawing group, which can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. The incorporation of a trifluoromethoxy group can lead to:

-

Increased metabolic stability: The C-F bonds are highly stable, making the -OCF₃ group resistant to metabolic degradation.

-

Enhanced membrane permeability: The lipophilic nature of the -OCF₃ group can improve a drug's ability to cross cell membranes, including the blood-brain barrier.

-

Modulation of pKa: The electron-withdrawing nature of the group can alter the acidity or basicity of nearby functional groups, which can affect drug-receptor interactions.

While specific biological activities for this compound have not been detailed in the searched literature, its utility as a synthetic intermediate allows for the introduction of the trifluoromethoxy-substituted phenyl motif into a wide range of potential therapeutic agents. Its application in the structural modification of molecules for the treatment of Alzheimer's disease has been suggested, likely leveraging the aforementioned benefits of the trifluoromethoxy group to improve the properties of known bioactive scaffolds.[1]

Safety and Handling

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly for applications in drug discovery and materials science. Its unique substitution pattern allows for selective functionalization, while the presence of the trifluoromethoxy group can impart desirable physicochemical properties to target molecules. This guide has provided a comprehensive overview of its chemical structure, properties, a proposed synthetic route, and a detailed experimental protocol for a key reaction, offering a valuable resource for researchers and professionals in the field. Further research into the synthesis and biological applications of this compound and its derivatives is warranted to fully explore its potential.

References

- 1. Page loading... [guidechem.com]

- 2. China this compound CAS: 845866-78-6 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]

- 3. 845866-78-6 CAS MSDS (1-BROMO-3-IODO-5-TRIFLUOROMETHOXYBENZENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to the Synthesis and Characterization of 1-Bromo-3-iodo-5-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Bromo-3-iodo-5-(trifluoromethoxy)benzene, a halogenated aromatic compound with significant potential as a building block in medicinal chemistry and materials science. Given its utility as an intermediate for creating complex molecular architectures, particularly in the development of novel therapeutics, a thorough understanding of its synthesis and properties is crucial. This document outlines a plausible synthetic pathway, detailed experimental protocols, and expected characterization data.

Physicochemical Properties

This compound is a polyhalogenated aromatic compound. A summary of its key physical and chemical properties is presented below.

| Property | Value |

| CAS Number | 845866-78-6[1] |

| Molecular Formula | C₇H₃BrF₃IO[1] |

| Molecular Weight | 366.90 g/mol [1] |

| Boiling Point | 253.8 °C at 760 mmHg[1] |

| Density | 2.182 g/cm³[1] |

| Flash Point | 107.3 °C[1] |

Proposed Synthesis of this compound

The proposed synthetic pathway involves three main stages:

-

Bromination of 3-(trifluoromethoxy)aniline.

-

Sandmeyer Reaction to replace the amino group with iodine.

-

Purification of the final product.

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the proposed synthesis of this compound. These protocols are based on standard procedures for similar transformations and should be adapted and optimized by experienced synthetic chemists.

Step 1: Synthesis of 4-Bromo-3-(trifluoromethoxy)aniline

Materials:

-

3-(Trifluoromethoxy)aniline

-

N-Bromosuccinimide (NBS)

-

Acetonitrile

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Dichloromethane

Procedure:

-

In a round-bottom flask, dissolve 3-(trifluoromethoxy)aniline in acetonitrile.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N-bromosuccinimide (NBS) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of this compound via Sandmeyer Reaction

Materials:

-

4-Bromo-3-(trifluoromethoxy)aniline

-

Concentrated sulfuric acid

-

Sodium nitrite (NaNO₂)

-

Potassium iodide (KI)

-

Deionized water

-

Diethyl ether

-

Saturated aqueous sodium thiosulfate

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a flask, dissolve 4-bromo-3-(trifluoromethoxy)aniline in a mixture of concentrated sulfuric acid and deionized water at 0 °C.

-

Slowly add a solution of sodium nitrite in deionized water dropwise, keeping the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, dissolve potassium iodide in deionized water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution.

-

Stir the reaction mixture at room temperature for 2-4 hours, then heat to 60-70 °C for 1 hour.

-

Cool the mixture to room temperature and extract the product with diethyl ether.

-

Wash the combined organic layers sequentially with saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Step 3: Purification of this compound

Materials:

-

Crude this compound

-

Silica gel

-

Hexanes

-

Ethyl acetate

Procedure:

-

Prepare a silica gel column using a slurry of silica in hexanes.

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

-

Load the crude product onto the silica gel column.

-

Elute the column with a gradient of ethyl acetate in hexanes.

-

Collect the fractions containing the pure product, as determined by TLC analysis.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.

Characterization

Due to the lack of publicly available spectral data, the following are expected characterization results based on the structure of this compound.

Expected ¹H NMR Data

The ¹H NMR spectrum is expected to show three aromatic protons, each appearing as a distinct signal due to their unique chemical environments.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8-8.0 | t (triplet) or dd (doublet of doublets) | 1H | H-2 |

| ~7.6-7.8 | t (triplet) or dd (doublet of doublets) | 1H | H-4 |

| ~7.4-7.6 | t (triplet) or dd (doublet of doublets) | 1H | H-6 |

Expected ¹³C NMR Data

The ¹³C NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C-O |

| ~130-140 | C-I |

| ~120-130 | C-Br |

| ~110-120 | Aromatic CH |

| ~120 (q, J ≈ 257 Hz) | -OCF₃ |

Expected Mass Spectrometry Data

Electron ionization mass spectrometry (EI-MS) is expected to show the molecular ion peak [M]⁺ at m/z ≈ 366, with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of halogen atoms and the trifluoromethoxy group.

Applications in Research and Development

This compound is a valuable intermediate in organic synthesis. Its rich chemical functionality allows for selective functionalization through various cross-coupling reactions, making it a key building block for the synthesis of complex molecules.[2] The presence of bromo, iodo, and trifluoromethoxy groups provides multiple reaction sites for the construction of carbon-carbon and carbon-heteroatom bonds.[2] There is also interest in its potential use for the structural modification of drug molecules, particularly in the context of Alzheimer's disease research.[2]

Logical Relationship of Synthesis and Characterization

Caption: Logical workflow from synthesis to characterization.

References

An In-depth Technical Guide to the NMR Data of 1-Bromo-3-iodo-5-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) data for the compound 1-bromo-3-iodo-5-(trifluoromethoxy)benzene. Due to the limited availability of public experimental spectra for this specific molecule, this guide presents predicted NMR data based on established computational models and analysis of structurally similar compounds. It also includes a detailed, plausible experimental protocol for the synthesis of the target compound and the subsequent acquisition of its NMR spectra. This document is intended to serve as a valuable resource for researchers in organic synthesis, drug discovery, and materials science.

Predicted NMR Data

The following tables summarize the predicted ¹H, ¹³C, and ¹⁹F NMR spectral data for this compound. These predictions are derived from computational algorithms that consider the effects of the various substituents on the benzene ring.

Table 1: Predicted ¹H NMR Data

| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 7.80 - 7.95 | t | ~1.5 |

| H-4 | 7.65 - 7.80 | t | ~1.5 |

| H-6 | 7.50 - 7.65 | t | ~1.5 |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: Predicted ¹³C NMR Data

| Position | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-Br) | 123 - 126 |

| C-2 (C-H) | 130 - 133 |

| C-3 (C-I) | 94 - 97 |

| C-4 (C-H) | 138 - 141 |

| C-5 (C-OCF₃) | 149 - 152 (q, J ≈ 2 Hz) |

| C-6 (C-H) | 118 - 121 |

| -OCF₃ | 120 - 123 (q, J ≈ 257 Hz) |

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

Table 3: Predicted ¹⁹F NMR Data

| Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -OCF₃ | -57 to -59 | s |

Solvent: CDCl₃, Reference: CCl₃F (0 ppm)

Logical Relationship of Substituents

The following diagram illustrates the substitution pattern on the benzene ring, which dictates the chemical environment of each nucleus and, consequently, its NMR spectral parameters.

Caption: Substituent positions on the benzene ring.

Experimental Protocols

The following sections detail a plausible multi-step synthesis for this compound and the subsequent NMR analysis.

Synthesis of this compound

This proposed synthesis is adapted from established procedures for the synthesis of similar polysubstituted halobenzenes, commencing with 3-(trifluoromethoxy)aniline.

Workflow of Synthesis

Caption: Synthetic workflow for the target compound.

Step 1: Acetylation of 3-(Trifluoromethoxy)aniline

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-(trifluoromethoxy)aniline in glacial acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride to the cooled solution while stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry to yield N-(3-(trifluoromethoxy)phenyl)acetamide.

Step 2: Bromination

-

Dissolve the acetanilide from the previous step in glacial acetic acid.

-

Slowly add a solution of bromine in glacial acetic acid to the reaction mixture at room temperature.

-

Stir the reaction for 4-6 hours. The progress can be monitored by thin-layer chromatography (TLC).

-

Pour the reaction mixture into an aqueous solution of sodium bisulfite to quench the excess bromine.

-

Collect the precipitated product by vacuum filtration, wash with water, and dry.

Step 3: Iodination

-

To a mixture of the brominated acetanilide, iodine, and acetic acid, add sulfuric acid and iodic acid.

-

Heat the mixture at 60-70 °C for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and pour it into an aqueous solution of sodium thiosulfate.

-

Collect the solid product by filtration, wash thoroughly with water, and dry.

Step 4: Hydrolysis

-

Reflux the resulting dihalogenated acetanilide in a mixture of ethanol and concentrated hydrochloric acid for 4-6 hours.

-

Cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the dihalogenated aniline.

Step 5: Diazotization and Iodination (Sandmeyer Reaction)

-

Dissolve the aniline derivative in a mixture of sulfuric acid and water, and cool to 0-5 °C.

-

Slowly add a solution of sodium nitrite in water while maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

-

In a separate flask, dissolve potassium iodide in water.

-

Slowly add the diazonium salt solution to the potassium iodide solution.

-

Allow the reaction to warm to room temperature and then heat gently to ensure complete decomposition of the diazonium salt.

-

Extract the product with an organic solvent, wash the organic layer with sodium thiosulfate solution and then brine.

-

Dry the organic layer, remove the solvent in vacuo, and purify the residue by column chromatography to yield this compound.

NMR Sample Preparation and Data Acquisition

Protocol for ¹H, ¹³C, and ¹⁹F NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the purified this compound for ¹H and ¹⁹F NMR, and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard for ¹H NMR.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and match the probe for the respective nucleus (¹H, ¹³C, or ¹⁹F).

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition Parameters (General):

-

¹H NMR:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-2 seconds

-

Number of scans: 8-16

-

-

¹³C NMR:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 1024 or more (depending on sample concentration)

-

Proton decoupling: Broadband decoupling (e.g., WALTZ-16)

-

-

¹⁹F NMR:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 1-2 seconds

-

Number of scans: 16-64

-

Proton decoupling: Optional, can be used to simplify spectra.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the reference signal (TMS for ¹H, CDCl₃ for ¹³C). For ¹⁹F, an external reference or the instrument's internal reference can be used.

-

Integrate the signals in the ¹H spectrum.

-

An In-depth Technical Guide to the ¹H NMR Spectrum of 1-Bromo-3-iodo-5-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis and prediction of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-Bromo-3-iodo-5-(trifluoromethoxy)benzene. This document outlines the expected chemical shifts, coupling constants, and multiplicity patterns based on established principles of NMR spectroscopy. Furthermore, a standardized experimental protocol for acquiring such a spectrum is provided for practical application in a laboratory setting.

Chemical Structure and Predicted ¹H NMR Spectrum

The structure of this compound is a trisubstituted benzene ring with three different halogen and pseudo-halogen substituents.

Structure:

Br

|

C1=C(H-2)-C(I)=C(H-4)-C(OCF3)=C(H-6)-C1

Due to the substitution pattern, the three aromatic protons (H-2, H-4, and H-6) are in chemically non-equivalent environments. Therefore, three distinct signals are expected in the aromatic region of the ¹H NMR spectrum, each with an integration value corresponding to one proton.

Prediction of Chemical Shifts (δ):

The chemical shifts of the aromatic protons can be estimated by starting with the standard chemical shift of benzene (approximately 7.3 ppm) and adding the empirically determined substituent chemical shift (SCS) parameters for each substituent at the ortho, meta, and para positions.[1]

-

H-2: This proton is in the ortho position to both the bromine and iodine atoms and meta to the trifluoromethoxy group.

-

H-4: This proton is ortho to the bromine and trifluoromethoxy groups and meta to the iodine atom.

-

H-6: This proton is ortho to the iodine and trifluoromethoxy groups and meta to the bromine atom.

All three substituents (Br, I, OCF₃) are electron-withdrawing, which will generally shift the proton signals downfield from benzene. The trifluoromethoxy group is a particularly strong electron-withdrawing group and is expected to have a significant deshielding effect on the protons ortho and para to it.

Prediction of Splitting Patterns (Multiplicity):

In this 1,3,5-trisubstituted benzene ring, all three protons are meta to each other. This will result in spin-spin coupling between each pair of protons. The coupling constant for meta protons (⁴JHH) is typically small, in the range of 2-3 Hz.[2][3][4] Each proton will be split by the other two non-equivalent protons. This will result in each signal appearing as a triplet (t) or, if the coupling constants are slightly different, a doublet of doublets (dd). For the purpose of this prediction, we will assume the meta couplings are similar, leading to triplet-like signals.

Data Presentation: Predicted ¹H NMR Parameters

The following table summarizes the predicted ¹H NMR data for this compound. The chemical shifts are estimated based on the additive effects of the substituents.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 | ~ 7.8 - 8.0 | t or dd | ~ 2-3 | 1H |

| H-4 | ~ 7.6 - 7.8 | t or dd | ~ 2-3 | 1H |

| H-6 | ~ 7.5 - 7.7 | t or dd | ~ 2-3 | 1H |

Note: The exact chemical shifts can vary depending on the solvent and concentration. The downfield-most signal is predicted to be H-2 due to the ortho deshielding effects of both bromine and iodine.

Experimental Protocol for ¹H NMR Spectroscopy

This section provides a detailed methodology for acquiring a high-quality ¹H NMR spectrum.

A. Sample Preparation:

-

Weigh approximately 5-25 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. The choice of solvent is critical and should not have signals that overlap with the analyte's signals.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), to reference the chemical shifts to 0.00 ppm.

-

Transfer the solution to a 5 mm NMR tube. Ensure the sample height in the tube is adequate for the spectrometer's probe (typically around 4-5 cm).

B. Instrument Setup and Data Acquisition:

-

The ¹H NMR spectrum should be acquired on a spectrometer with a field strength of 300 MHz or higher to ensure adequate signal dispersion.

-

Insert the sample into the NMR probe and lock the spectrometer on the deuterium signal of the solvent.

-

Optimize the magnetic field homogeneity by shimming the Z1, Z2, and higher-order shim coils to achieve sharp, symmetrical peaks.

-

Set the appropriate acquisition parameters:

-

Pulse Angle: A 30-45 degree pulse is typically used to allow for a shorter relaxation delay.

-

Spectral Width: Set a spectral width that encompasses the expected range of proton signals (e.g., 0 to 10 ppm).

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses to allow for nuclear relaxation.

-

Number of Scans: Co-add 8 to 16 scans to improve the signal-to-noise ratio.

-

C. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase-correct the spectrum to ensure all peaks are in the absorptive mode.

-

Apply a baseline correction to obtain a flat baseline.

-

Reference the spectrum by setting the TMS signal to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Analyze the multiplicity and measure the coupling constants of the signals.

Visualization of Spin-Spin Coupling

The following diagram, generated using the DOT language, illustrates the spin-spin coupling relationships between the aromatic protons of this compound.

Caption: Spin-spin coupling pathways in this compound.

References

An In-depth Technical Guide to the Predicted 13C NMR Spectrum of 1-Bromo-3-iodo-5-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis and predicted 13C Nuclear Magnetic Resonance (NMR) spectrum for the compound 1-bromo-3-iodo-5-(trifluoromethoxy)benzene. Due to the absence of direct experimental spectral data in publicly available literature, this guide employs established principles of NMR spectroscopy, specifically the additivity of substituent chemical shifts (SCS), to forecast the chemical shifts of the aromatic carbons. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this complex halogenated aromatic compound in research and development settings.

Predicted 13C NMR Spectral Data

The chemical shifts for the carbon atoms of this compound are predicted based on the principle of additivity. The foundational chemical shift of benzene (128.5 ppm) is modified by the substituent chemical shifts (SCS) for bromo, iodo, and trifluoromethoxy groups. The SCS values used for this prediction are derived from monosubstituted benzene derivatives. It is important to note the "heavy atom effect," where heavier halogens like bromine and especially iodine cause a significant upfield (shielding) shift for the ipso-carbon to which they are attached.[1][2]

The predicted 13C NMR chemical shifts are summarized in the table below. The numbering of the carbon atoms corresponds to the IUPAC nomenclature for the compound.

| Carbon Atom | Substituent | Predicted Chemical Shift (δ, ppm) |

| C1 | Bromine | 122.7 |

| C2 | Hydrogen | 134.1 |

| C3 | Iodine | 94.7 |

| C4 | Hydrogen | 139.1 |

| C5 | Trifluoromethoxy | 149.2 |

| C6 | Hydrogen | 115.5 |

Disclaimer: These are predicted values and may differ from experimental results. Verification by experimental analysis is recommended.

Detailed Experimental Protocol for 13C NMR Spectroscopy

The following provides a standard methodology for the acquisition of a 13C NMR spectrum for a small organic molecule like this compound.

1. Sample Preparation:

-

Analyte: Weigh approximately 50-100 mg of this compound.[3]

-

Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3). The choice of solvent should ensure complete dissolution of the sample.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm. A small drop of TMS can be added to the solvent prior to dissolving the sample.

-

NMR Tube: Transfer the final solution into a clean, dry 5 mm NMR tube. Ensure the liquid height is between 4.0 and 5.0 cm.[4]

2. Spectrometer Setup and Data Acquisition:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended.

-

Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to achieve sharp, well-resolved peaks.

-

Tuning and Matching: The probe is tuned to the 13C frequency to maximize signal reception.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments) is typically used.

-

Pulse Angle: A flip angle of 30-45 degrees is recommended to allow for faster repetition rates.

-

Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.

-

Relaxation Delay (d1): A relaxation delay of 2-5 seconds is advisable to allow for full relaxation of the carbon nuclei, especially quaternary carbons.

-

Number of Scans (ns): Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration.

-

Spectral Width: A spectral width of approximately 200-250 ppm is generally sufficient to cover the expected range of chemical shifts for organic molecules.

-

3. Data Processing:

-

Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.

-

Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode. The baseline is corrected to be flat.

-

Referencing: The spectrum is referenced by setting the TMS signal to 0.0 ppm. If TMS is not used, the solvent peak can be used as a secondary reference (e.g., CDCl3 at 77.16 ppm).

-

Peak Picking: The chemical shifts of the individual peaks are identified and tabulated.

Visualization of Predicted Chemical Shift Logic

The following diagram illustrates the logical workflow for predicting the 13C NMR chemical shifts of this compound based on the additivity of substituent effects.

Caption: Logical workflow for predicting 13C NMR chemical shifts.

References

Technical Guide: Safety and Handling of 1-Bromo-3-iodo-5-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for 1-Bromo-3-iodo-5-(trifluoromethoxy)benzene (CAS No: 845866-78-6) is publicly available. This guide has been compiled from data on structurally analogous compounds and general principles of laboratory safety for halogenated aromatic compounds. The information herein should be used as a guideline for risk assessment, and it is imperative to handle this chemical with the caution due to a novel substance. All laboratory work should be conducted by trained personnel in a controlled environment.

Chemical and Physical Properties

This compound is a polyhalogenated aromatic compound utilized as an intermediate in organic and pharmaceutical synthesis.[1] Its trifluoromethoxy group and halogen substituents confer unique reactivity, making it a valuable building block in the development of novel molecules, including potential applications in Alzheimer's disease research.[1]

| Property | Value | Source |

| CAS Number | 845866-78-6 | [1][2] |

| Molecular Formula | C₇H₃BrF₃IO | [2][3] |

| Molecular Weight | 366.90 g/mol | [2] |

| Boiling Point | 253.8 ± 40.0 °C (Predicted) | [2][3] |

| Density | 2.182 g/cm³ | [2][3] |

| Flash Point | 107.3 °C | [3] |

| Storage Temperature | 2-8°C, protect from light | [2] |

| Stability | Stable under normal temperatures and pressures | [3] |

Hazard Identification and Classification (Inferred)

The GHS classification for this compound is not established. The following classification is inferred from structurally similar compounds such as bromoiodobenzenes and (trifluoromethoxy)benzene.

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | 2 | GHS07 | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | GHS07 | Warning | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | GHS07 | Warning | H335: May cause respiratory irritation |

| Acute Toxicity, Oral | 4 | GHS07 | Warning | H302: Harmful if swallowed |

This inferred classification is based on data for compounds like 1-bromo-3-iodobenzene and other halogenated benzenes which are known to be skin, eye, and respiratory irritants.

Experimental Protocols: Safe Handling and Emergency Procedures

Given the inferred hazards, stringent adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

A risk assessment should always be performed before handling this compound. The following PPE is recommended:

-

Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes.

-

Skin Protection: A flame-retardant lab coat, along with chemical-resistant gloves (e.g., Viton® or nitrile rubber with appropriate thickness and breakthrough time), is required. Ensure gloves are inspected before use and changed frequently.

-

Respiratory Protection: All handling of this compound should be performed in a certified chemical fume hood. If there is a risk of inhalation exposure despite engineering controls, a NIOSH-approved respirator with an organic vapor cartridge should be used.

First-Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards Arising from the Chemical: During a fire, hazardous decomposition products may be formed, including carbon oxides, hydrogen halides (HBr, HI), and hydrogen fluoride.

-

Special Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Avoid breathing vapors, mist, or gas. Wear appropriate personal protective equipment.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Absorb with inert material (e.g., sand, vermiculite) and place in a suitable, closed container for disposal.

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is 2-8°C, with protection from light.[2]

-

Disposal: Disposal of this chemical must be in accordance with federal, state, and local environmental control regulations. It should be treated as hazardous waste. Do not dispose of it into the sewer system.

Diagrams

Caption: Inferred GHS Hazard Profile and Corresponding PPE.

Caption: Risk Assessment and Control Workflow.

References

A Technical Guide to 1-Bromo-3-iodo-5-(trifluoromethoxy)benzene for Researchers in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on 1-Bromo-3-iodo-5-(trifluoromethoxy)benzene, a key building block in the synthesis of novel therapeutic agents. This document details available suppliers, key chemical properties, and experimental protocols for its use in synthetic chemistry. Furthermore, it explores its application in the development of potential treatments for Alzheimer's disease by targeting key enzymes in the amyloidogenic pathway.

Core Compound Properties and Supplier Information

This compound is a halogenated aromatic compound with the chemical formula C₇H₃BrF₃IO. Its structure, featuring a bromine, an iodine, and a trifluoromethoxy group on a benzene ring, makes it a versatile reagent in cross-coupling reactions for the synthesis of complex organic molecules. The trifluoromethoxy group is of particular interest in medicinal chemistry as it can enhance a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.

Below is a summary of supplier information for this compound and its close analog, 1-Bromo-3-iodo-5-(trifluoromethyl)benzene, which may serve as a suitable alternative in certain synthetic strategies.

| Compound | CAS Number | Supplier | Purity | Available Quantities |

| This compound | 845866-78-6 | Alfa Chemical | ≥ 95% | 5g, 25g, 100g, 500g, 1kg, 25kg[1] |

| 845866-78-6 | AOBChem | 97% | 250mg, 500mg, 1g, 5g, 10g, 25g, 100g[2] | |

| 1-Bromo-3-iodo-5-(trifluoromethyl)benzene | 481075-59-6 | Crysdot LLC | ≥ 95% | 100g and other pack sizes by inquiry |

| 481075-59-6 | ChemicalBook (multiple suppliers listed) | 95% - 98% | 1g, 5g, 25g, 100g, 1kg[3] | |

| 481075-59-6 | Chemsrc | 97% | 1g, 5g[4] |

Experimental Protocols

The unique substitution pattern of this compound allows for selective functionalization at the bromine and iodine positions, making it a valuable starting material for the synthesis of disubstituted benzene derivatives. Below are detailed experimental protocols for common cross-coupling reactions.

Copper-Catalyzed Coupling Reaction

This protocol describes a copper-catalyzed coupling of this compound with benzoic acid.

Materials:

-

This compound (2.0 g, 5.7 mmol)

-

Benzoic acid (0.67 ml, 5.7 mmol)

-

1,10-Phenanthroline (0.21 g, 1.08 mmol)

-

Toluene

-

Diisopropylethylamine (DIPEA) (2 ml)

-

Copper(I) iodide (CuI) (0.11 g, 0.57 mmol)

-

Argon gas

-

Diatomaceous earth

-

Ethyl acetate

-

Hexane

-

Silica gel

Procedure:

-

To a dry reaction flask, add this compound, benzoic acid, 1,10-phenanthroline, toluene, DIPEA, and CuI.

-

Degas the reaction mixture by bubbling with argon gas for approximately 2 minutes.

-

Under an argon atmosphere, vigorously stir the mixture at 110°C for about 24 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture through diatomaceous earth.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by silica gel column chromatography using a gradient of 5% to 15% ethyl acetate in hexane to obtain the final coupled product.

General Workflow for Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide. This reaction is a powerful tool for forming carbon-carbon bonds.

General Workflow for Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. This reaction is widely used in the synthesis of pharmaceuticals.

Application in Alzheimer's Disease Drug Discovery

The amyloid cascade hypothesis remains a central theory in Alzheimer's disease (AD) research. This hypothesis posits that the accumulation of amyloid-beta (Aβ) peptides, produced by the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and γ-secretase, is a primary event in the pathogenesis of AD.[5][6][7][8][9][10][11][12] Consequently, the inhibition of BACE1 and the modulation of γ-secretase are key therapeutic strategies.

This compound serves as a valuable starting material for the synthesis of small molecule inhibitors and modulators targeting these secretases. The trifluoromethoxy group can impart favorable pharmacokinetic properties to the resulting drug candidates.

BACE1 and γ-Secretase Signaling Pathway in APP Processing

The following diagram illustrates the amyloidogenic pathway of APP processing and highlights the points of intervention for BACE1 inhibitors and γ-secretase modulators.

References

- 1. China this compound CAS: 845866-78-6 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]

- 2. aobchem.com [aobchem.com]

- 3. 1-BROMO-3-IODO-5-TRIFLUOROMETHYL-BENZENE manufacturers and suppliers - chemicalbook [m.chemicalbook.com]

- 4. 1-Bromo-3-iodo-5-trifluoromethyl-benzene | CAS#:481075-59-6 | Chemsrc [chemsrc.com]

- 5. γ-Secretase Catalyzes Sequential Cleavages of the AβPP Transmembrane Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. pnas.org [pnas.org]

- 8. An Overview of APP Processing Enzymes and Products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. jneurosci.org [jneurosci.org]

- 12. Amyloid-beta precursor protein secretase - Wikipedia [en.wikipedia.org]

trifluoromethoxy substituted benzene derivatives

An In-depth Technical Guide to Trifluoromethoxy Substituted Benzene Derivatives for Drug Discovery and Development

Introduction

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, enabling the fine-tuning of molecular properties to enhance therapeutic efficacy. Among these, the trifluoromethoxy (-OCF3) group has emerged as a particularly valuable substituent for aromatic systems. Trifluoromethoxy substituted benzene derivatives represent a promising class of compounds, offering a unique combination of physicochemical properties that are highly advantageous for drug design.[1][2]

The -OCF3 group is often considered a "super-halogen" or "pseudo-halogen" due to its electronic properties being similar to that of a chlorine atom.[3] It is strongly electron-withdrawing, which can significantly alter the reactivity and properties of the parent benzene ring.[3] This guide provides a comprehensive overview of the synthesis, properties, and applications of , with a focus on their role in drug discovery and development for an audience of researchers, scientists, and drug development professionals.

Physicochemical Properties of the Trifluoromethoxy Group

The introduction of a trifluoromethoxy group onto a benzene ring imparts a unique constellation of properties that can profoundly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile.[1] These properties are crucial for transforming a lead compound into a viable drug candidate.[4]

Key advantages conferred by the -OCF3 group include:

-

Enhanced Lipophilicity: The trifluoromethoxy group is one of the most lipophilic substituents, significantly more so than a methoxy or even a trifluoromethyl group.[1][3] This increased lipophilicity can improve a drug's ability to cross biological membranes, such as the blood-brain barrier, leading to better oral bioavailability and overall effectiveness.

-

Improved Metabolic Stability: The carbon-fluorine bonds in the -OCF3 group are exceptionally strong and resistant to enzymatic cleavage.[1] This inherent stability makes molecules containing this moiety less susceptible to metabolic degradation, which can prolong the drug's half-life in the body, allowing for less frequent dosing.

-

Modulation of Electronic Properties: The -OCF3 group is strongly electron-withdrawing due to the inductive effect of the three fluorine atoms. This deactivates the aromatic ring towards electrophilic substitution but is counterbalanced to some extent by the resonance donation from the oxygen lone pairs, directing substitution to the ortho and para positions.[3] This electronic modulation can influence binding affinities with biological targets.

-

Conformational Influence: Unlike the planar preference of a methoxy group, the trifluoromethoxy group tends to adopt a conformation where it is perpendicular to the plane of the benzene ring. This specific spatial arrangement can be exploited to enhance binding affinity and selectivity for a target receptor.[3]

Table 1: Physicochemical Properties of Trifluoromethoxybenzene and Related Compounds

| Property | (Trifluoromethoxy)benzene | 4-Nitro(trifluoromethoxy)benzene | (Trifluoromethyl)benzene |

| CAS Number | 456-55-3 | 713-65-5[5] | 98-08-8[6] |

| Molecular Formula | C7H5F3O[7] | C7H4F3NO3[5] | C7H5F3[6] |

| Molecular Weight | 162.11 g/mol [7] | 207.11 g/mol [5] | 146.11 g/mol [6] |

| Boiling Point | 102 °C | 217.4 °C[5] | 102-103 °C[6] |

| Density | 1.226 g/mL at 25 °C | ~1.5 g/cm³[5] | 1.19 g/mL at 20 °C[6] |

| Refractive Index (n20/D) | 1.406 | 1.476[5] | 1.414[6] |

| Flash Point | 12.2 °C | 85.3 °C[5] | 12 °C[6] |

| Hansch π Value (-OCF3) | +1.04[8] | - | - |

| Hansch π Value (-CF3) | +0.88[1] | - | - |

Synthesis of Trifluoromethoxy Substituted Benzene Derivatives

The synthesis of aryl trifluoromethyl ethers has historically been challenging.[9] However, significant advancements have led to the development of more robust and versatile methodologies.

General Synthetic Workflow

The diagram below illustrates a common pathway for the synthesis of functionalized trifluoromethoxy benzene derivatives, often starting from a more readily available substituted benzene.

Caption: General synthetic routes to trifluoromethoxy benzene derivatives.

Experimental Protocols

Protocol 1: Two-Step Synthesis of (Trifluoromethoxy)benzene from Anisole (Classical Method)

This method involves the chlorination of the methoxy group followed by fluorination.[3][10]

Step A: Chlorination of Anisole to Trichloromethoxybenzene [11]

-

To a suitable reactor equipped with mechanical stirring, a condenser, a thermometer, and a gas inlet, add anisole and a solvent such as carbon tetrachloride.

-

Initiate the reaction by introducing chlorine gas, often with the use of a radical initiator like azobisisobutyronitrile (AIBN) or under UV irradiation.

-

Maintain the reaction temperature, typically at the reflux temperature of the solvent, for several hours until the conversion is complete, monitoring by gas chromatography (GC).

-

Once the reaction is complete, purge the system with an inert gas (e.g., nitrogen) to remove excess chlorine and HCl.

-

Remove the solvent under reduced pressure to yield crude trichloromethoxybenzene, which can be used in the next step without further purification.

Step B: Fluorination of Trichloromethoxybenzene [10][11]

-

Transfer the crude trichloromethoxybenzene to a pressure-resistant autoclave.

-

Carefully add a fluorinating agent, such as anhydrous hydrogen fluoride (HF) or antimony trifluoride (SbF3) with a catalytic amount of antimony pentachloride (SbCl5).

-

Seal the autoclave and heat the reaction mixture to 80-100 °C. The reaction is typically run under pressure for 3-6 hours.

-

After cooling, carefully vent the autoclave and quench the reaction mixture with water.

-

Separate the organic layer, wash with aqueous base (e.g., NaHCO3 solution) and then with brine.

-

Dry the organic phase over an anhydrous drying agent (e.g., MgSO4), filter, and purify by distillation to obtain (trifluoromethoxy)benzene.

Protocol 2: Synthesis of Ortho-Trifluoromethoxylated Aniline Derivatives (Modern Method) [8][12]

This protocol describes a user-friendly, two-step procedure starting from an N-hydroxyacetamido benzoate derivative.

Step A: Radical O-Trifluoromethylation

-

In a reaction flask under a nitrogen atmosphere, dissolve the starting material, methyl 4-(N-hydroxyacetamido)benzoate (1.0 equiv), in dry, degassed chloroform.

-

Add 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one (Togni reagent II, 1.1 equiv) and a catalytic amount of cesium carbonate (Cs2CO3, 0.1 equiv).

-

Stir the reaction mixture at room temperature (23 °C) for 16 hours.

-

Filter the mixture to remove any solid residue and concentrate the filtrate in vacuo.

-

Purify the crude product by flash column chromatography (e.g., eluting with a hexanes:dichloromethane gradient) to afford methyl 4-(N-(trifluoromethoxy)acetamido)benzoate.

Step B: Thermally Induced OCF3-Migration

-

In a 50 mL pressure vessel, combine the product from Step A (1.0 equiv) with nitromethane (1.0 M solution).

-

Seal the vessel and stir the reaction mixture at 120 °C for 20 hours behind a safety shield.

-

Cool the reaction to room temperature and transfer the mixture to a round-bottom flask.

-

Concentrate the reaction mixture in vacuo using a rotary evaporator.

-

Purify the crude product via flash column chromatography to yield the final ortho-trifluoromethoxylated aniline derivative, methyl 4-acetamido-3-(trifluoromethoxy)benzoate.

Applications in Drug Discovery

The unique properties of the trifluoromethoxy group make it a highly attractive substituent in the design of new pharmaceuticals.[9][13] Its incorporation can lead to significant improvements in a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Table 2: Approved Drugs Containing the Trifluoromethoxy Benzene Moiety

| Drug Name | Therapeutic Application | Role of the Trifluoromethoxy Group |

| Riluzole | Amyotrophic Lateral Sclerosis (ALS)[1] | Enhances lipophilicity and metabolic stability, facilitating passage across the blood-brain barrier and improving bioavailability.[1][14] |

| Delamanid | Tuberculosis[14] | Contributes to the overall physicochemical profile and stability of the molecule. |

| Sonidegib | Basal Cell Carcinoma (Cancer)[14] | The -OCF3 group is located in a deep pocket of the target protein, contributing to binding affinity.[14] |

| Pretomanid | Tuberculosis[14] | Part of a key structural motif that confers potent antimycobacterial activity. |

Featured Drug: Riluzole and its Signaling Pathway

Riluzole is one of the few approved treatments for the neurodegenerative disease amyotrophic lateral sclerosis (ALS).[1] Its therapeutic effect is believed to be mediated through the modulation of glutamatergic transmission.[15] 4-(Trifluoromethoxy)aniline is a key intermediate in the synthesis of Riluzole.[15]

The trifluoromethoxy group in Riluzole is critical for its function. It enhances the drug's lipophilicity, which is crucial for penetrating the blood-brain barrier to reach its site of action in the central nervous system.[1] Furthermore, it provides metabolic stability, increasing the drug's half-life and overall exposure.[1]

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. innospk.com [innospk.com]

- 6. (Trifluoromethyl)benzene | C7H5F3 | CID 7368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 456-55-3 CAS MSDS ((Trifluoromethoxy)benzene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. Page loading... [guidechem.com]

- 11. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. [PDF] The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. 4-(Trifluoromethoxy)aniline | 461-82-5 [chemicalbook.com]

The Reactivity of Trifluoromethoxybenzene Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The trifluoromethoxy (-OCF₃) group has emerged as a crucial substituent in medicinal chemistry and materials science, imparting unique electronic properties that enhance molecular stability, lipophilicity, and biological activity.[1][2] This technical guide provides a comprehensive overview of the reactivity of trifluoromethoxybenzene and its derivatives, focusing on key reaction classes, quantitative data, and detailed experimental protocols.

Electronic Effects of the Trifluoromethoxy Group

The trifluoromethoxy group is a fascinating substituent that exhibits dual electronic effects. The highly electronegative fluorine atoms create a strong electron-withdrawing inductive effect (-I), while the oxygen atom's lone pairs can participate in resonance, donating electron density to the aromatic ring (+M).[3] However, the strong inductive effect generally dominates, making the trifluoromethoxy group an overall electron-withdrawing and deactivating group in electrophilic aromatic substitution.[4][5]

The electronic influence of the -OCF₃ group can be quantified by its Hammett substituent constant (σ). The positive value of σ indicates its electron-withdrawing nature.

| Hammett Constant | Value |

| σₚ (para) | 0.35 |

| σₘ (meta) | 0.38 |

| Source: Adapted from literature data.[6] |

Electrophilic Aromatic Substitution

Despite being deactivated, the trifluoromethoxybenzene ring undergoes electrophilic aromatic substitution, primarily at the ortho and para positions due to the directing effect of the oxygen's lone pairs.[3] The strong deactivation means that reactions are generally slower compared to benzene.[3]

Nitration

The nitration of trifluoromethoxybenzene is a well-studied reaction, typically carried out with a mixture of nitric acid and sulfuric acid. The reaction shows a strong preference for the para isomer.

Quantitative Data: Nitration of Trifluoromethoxybenzene

| Parameter | Value | Conditions |

| Activation Energy (Ea) | 71.229 kJ/mol | Mixed acid in a continuous-flow microreactor |

| Product Distribution | ~90% para, ~10% ortho | Nitroniumtetrafluoroborate in nitromethane |

| Source: Adapted from literature data.[7][8] |

Experimental Protocol: Nitration of Trifluoromethoxybenzene

This protocol describes a general procedure for the nitration of trifluoromethoxybenzene.

Materials:

-

Trifluoromethoxybenzene

-

Fuming nitric acid

-

Concentrated sulfuric acid

-

Dichloromethane (DCM)

-

Sodium bicarbonate solution (saturated)

-

Magnesium sulfate (anhydrous)

Procedure:

-

Cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0 °C in an ice bath.

-

Slowly add trifluoromethoxybenzene to the cooled nitrating mixture with constant stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

-

Pour the reaction mixture onto crushed ice and extract the product with dichloromethane.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with water.

-

Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography or distillation to yield primarily 1-nitro-4-(trifluoromethoxy)benzene.[9]

Bromination

Bromination of trifluoromethoxybenzene typically requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), due to the deactivated nature of the ring.

Experimental Protocol: Bromination of Trifluoromethoxybenzene

This protocol provides a general method for the bromination of trifluoromethoxybenzene.

Materials:

-

Trifluoromethoxybenzene

-

Bromine (Br₂)

-

Iron(III) bromide (FeBr₃) or iron powder

-

Carbon tetrachloride (CCl₄) or dichloromethane (DCM)

-

Sodium thiosulfate solution (10%)

-

Sodium bicarbonate solution (saturated)

-

Magnesium sulfate (anhydrous)

Procedure:

-

Dissolve trifluoromethoxybenzene in a suitable solvent (e.g., CCl₄ or DCM) in a flask protected from light.

-

Add a catalytic amount of FeBr₃ or iron powder to the solution.

-

Slowly add a solution of bromine in the same solvent to the mixture at room temperature with stirring.

-

Continue stirring until the bromine color disappears.

-

Quench the reaction by adding a 10% sodium thiosulfate solution to remove excess bromine.

-

Wash the organic layer with saturated sodium bicarbonate solution and water.

-

Dry the organic layer over anhydrous magnesium sulfate and remove the solvent by evaporation.

-

Purify the product by distillation or column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the trifluoromethoxy group, especially when combined with other activating groups like a nitro group, can facilitate nucleophilic aromatic substitution (SNAr) on the benzene ring.[10] For SNAr to occur, a good leaving group (typically a halide) must be present on the ring, and strong electron-withdrawing groups should be positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex.

Experimental Protocol: Nucleophilic Aromatic Substitution on a Model Substrate

This protocol is a representative example for an SNAr reaction on a highly activated trifluoromethyl-substituted benzene ring, which illustrates the general principles applicable to trifluoromethoxy-substituted systems.[10]

Materials:

-

4-Halo-1-nitro-2-(trifluoromethoxy)benzene (hypothetical substrate)

-

Nucleophile (e.g., sodium methoxide, aniline)

-

Anhydrous solvent (e.g., Dimethylformamide - DMF, Dimethyl sulfoxide - DMSO)

-

Inert gas (e.g., Nitrogen, Argon)

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the 4-halo-1-nitro-2-(trifluoromethoxy)benzene substrate in the anhydrous solvent.

-

Add the nucleophile to the solution.

-

Heat the reaction mixture to the desired temperature (e.g., 50-100 °C) and stir for the required time, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Mechanisms and Workflows

Directing Effects in Electrophilic Aromatic Substitution

The following diagram illustrates the resonance structures of the sigma complex formed during electrophilic attack on trifluoromethoxybenzene, explaining the ortho/para directing effect.

Caption: Resonance stabilization in electrophilic attack.

Experimental Workflow for Nucleophilic Aromatic Substitution

The following diagram outlines a typical experimental workflow for performing and analyzing SNAr reactions.

Caption: A typical experimental workflow for SNAr reactions.

Generalized Drug Discovery Workflow

Trifluoromethoxybenzene derivatives are valuable in drug discovery. This diagram shows a generalized workflow for screening and identifying lead compounds.

Caption: Workflow for drug discovery and development.

Representative Kinase Inhibitor Signaling Pathway